印霍芬-利特高二醇单甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inhoffen-Lythgoe Diol Monotosylate is a chemical compound that has been studied for its synthesis methods, molecular structure, and chemical properties. It is often involved in the synthesis of vitamin D analogs and has been a focal point of research for its unique chemical reactions and properties.

Synthesis Analysis

The synthesis of the Inhoffen-Lythgoe diol features a novel intermolecular Diels–Alder strategy, highlighting a direct elaboration of stereocentres within the hydrindan ring system of the compound (Brandes, Grieco, & Garner, 1988). Various research has focused on different synthesis approaches, including protecting group-free synthesis and modifications leading to analogs with specific properties (Stambulyan & Minehan, 2016).

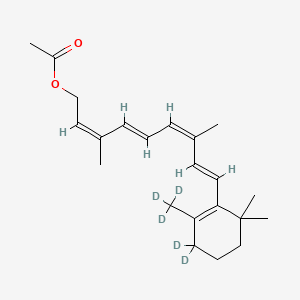

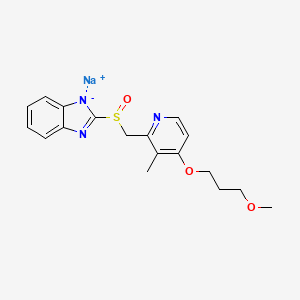

Molecular Structure Analysis

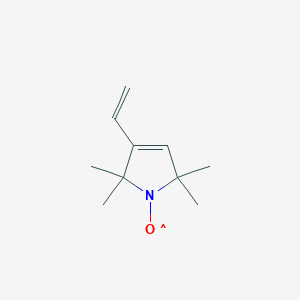

The molecular structure of Inhoffen-Lythgoe Diol Monotosylate serves as a critical foundation for its chemical properties and reactions. Studies have developed methods for the functionalization of vitamin D metabolites at specific positions, aiding in the synthesis of diverse analogs (Valles, Castedo, & Mouriño, 1992).

Chemical Reactions and Properties

Research into the chemical reactions and properties of Inhoffen-Lythgoe Diol Monotosylate includes the exploration of its role in the synthesis of various vitamin D3 analogues and its participation in reactions like the Julia-Lythgoe olefination (Pospíšil, Pospíšil, & Markó, 2005).

Physical Properties Analysis

While specific studies on the physical properties of Inhoffen-Lythgoe Diol Monotosylate are less common, the research on its synthesis and applications indirectly contributes to the understanding of its physical characteristics, such as solubility and stability under various conditions.

Chemical Properties Analysis

The chemical properties of Inhoffen-Lythgoe Diol Monotosylate, including its reactivity with different chemical groups and the impact of modifications on its biological activity, are crucial for its application in synthesizing medically relevant compounds. The synthesis and evaluation of its analogues provide insights into its chemical behavior and potential applications (DeBerardinis, Lemieux, & Hadden, 2013).

科学研究应用

抗增殖活性印霍芬-利特高二醇因其抗增殖活性而受到研究。研究发现,虽然二醇本身没有活性,但其芳香族和脂肪族酯连接的侧链类似物在人癌细胞系中表现出适度的体外生长抑制作用,包括胶质母细胞瘤 (U87MG) 和结直肠腺癌 (HT-29)。这些研究表明,印霍芬-利特高二醇的修饰可以产生具有潜在抗癌特性的化合物 (Deberardinis 等,2013).

维生素 D 类似物合成中的合成效用印霍芬-利特高二醇已被用作合成各种维生素 D 类似物的前体。例如,它已被用于合成 25-羟基温道斯-格伦德曼酮 (Fall 等,2000)、骨化三醇酸及其 13C 标记衍生物 (Meyer 等,2014),以及各种氟化维生素 D3 类似物 (Kawagoe 等,2019)。这些合成突出了印霍芬-利特高二醇作为药物化学中起始原料的多功能性。

他加骨化醇和霍顿酮的合成该二醇已用于合成他加骨化醇(一种用于治疗银屑病的药物),展示了其在治疗化合物合成中的重要性 (Martinez 等,2017)。此外,它促进了霍顿酮 A-C 的合成,表明了其在合成复杂天然产物中的作用 (Stambulyan & Minehan,2016).

新型维生素 D 类似物的设计印霍芬-利特高二醇已被用于设计带有苯胺部分的新型维生素 D 类似物,展示了其在创造结构多样的化合物中的效用 (Obelleiro 等,2020).

安全和危害

未来方向

Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis . Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . This suggests that it may have potential applications in the future in the field of organic synthesis .

属性

IUPAC Name |

[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKSQENRQZPNOS-LFZDHENXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inhoffen Lythgoe Diol Monotosylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)